2-{[(4-{[(4-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
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Overview
Description
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzamido group attached to a benzamido group, which is further connected to a benzoic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid typically involves the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC (dicyclohexylcarbodiimide) coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters . The key intermediate, methyl 2-(2-(4-chlorobenzamido)benzamido) alkanoates, is used for the preparation of dipeptide-coupled benzamides via azide and DCC coupling methods .
Chemical Reactions Analysis
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common reagents used in these reactions include DCC for coupling reactions and potassium hydroxide for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[4-(4-Chlorobenzamido)benzamido]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in modulating various cellular processes, including cell proliferation and apoptosis . The compound’s binding to these receptors can influence their activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-chlorobenzamido)benzamido]benzoic acid include other substituted benzamides and benzoic acid derivatives. For example:
N-Alkyl-2-(substitutedbenzamido)benzamides: These compounds have similar structural features and are used in similar applications.
Methyl 2-(2-(substitutedbenzamido)benzamido)alkanoates: These are key intermediates in the synthesis of dipeptide-coupled benzamides.
The uniqueness of 2-[4-(4-chlorobenzamido)benzamido]benzoic acid lies in its specific substitution pattern and its potential as a sigma-1 receptor ligand, which distinguishes it from other related compounds.
Properties
Molecular Formula |
C21H15ClN2O4 |
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Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-[[4-[(4-chlorobenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C21H15ClN2O4/c22-15-9-5-13(6-10-15)19(25)23-16-11-7-14(8-12-16)20(26)24-18-4-2-1-3-17(18)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
NGLGNHNJQPCNFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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